
An In-depth Technical Guide to the Biological
Function of Rtt109 Histone Acetyltransferase

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Rtt109 inhibitor 1

Cat. No.: B1663373 Get Quote

Executive Summary

Rtt109 is a fungal-specific histone acetyltransferase (HAT) that plays a pivotal role in

maintaining genome integrity through the acetylation of histone H3.[1][2][3] Unlike many other

HATs, Rtt109's catalytic activity is critically dependent on its interaction with one of two histone

chaperones: Asf1 (Anti-silencing function 1) or Vps75 (Vacuolar protein sorting-associated

protein 75).[1][4][5] This chaperone-mediated activation imparts substrate specificity, directing

Rtt109 to acetylate different lysine residues on histone H3, which in turn facilitates distinct

downstream cellular processes. The Rtt109-Asf1 complex is primarily responsible for the

acetylation of lysine 56 on histone H3 (H3K56ac), a modification crucial for replication-coupled

nucleosome assembly and the DNA damage response.[2][3][6] In contrast, the Rtt109-Vps75

complex primarily targets lysines 9 and 27 on the H3 tail (H3K9ac and H3K27ac).[1][7] Given

its absence in humans and its essential role in the survival of pathogenic fungi under genotoxic

stress, Rtt109 presents a promising target for the development of novel antifungal therapeutics.

[5][8] This document provides a comprehensive overview of the biological functions of Rtt109,

including its enzymatic kinetics, regulatory pathways, and impact on genome stability,

supplemented with detailed experimental protocols for its study.

Introduction to Rtt109 Histone Acetyltransferase
Fungal-Specific Acetyltransferase
Rtt109, also known as KAT11 (Lysine Acetyltransferase 11), is a unique histone

acetyltransferase found exclusively in fungi.[1][9] It shares no significant sequence homology
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with other known HAT families but exhibits structural similarity to the p300/CBP family of HATs

in metazoans.[1][10] This fungal-specific nature makes Rtt109 an attractive target for antifungal

drug development, as inhibitors would be expected to have minimal off-target effects in

humans.[8][10]

Role in Chromatin Dynamics and Genome Integrity
Rtt109 is a key regulator of chromatin dynamics and plays a critical role in maintaining genome

stability.[2][3][9] It catalyzes the transfer of an acetyl group from acetyl-CoA to specific lysine

residues on histone H3.[1][11] These acetylation events are crucial for several DNA-dependent

processes, including:

DNA Replication-Coupled Nucleosome Assembly: Acetylation of newly synthesized histones

by Rtt109 is essential for their proper deposition onto DNA during S-phase.[6][9]

DNA Damage Response: Rtt109-mediated acetylation is required for cell survival in the

presence of DNA damaging agents and for the repair of DNA lesions.[2][3][11]

Genome Stability: Loss of Rtt109 function leads to increased genomic instability, including

elevated rates of spontaneous chromosome breaks, gross chromosomal rearrangements,

and repeat contractions.[2][12][13]

Core Biological Functions of Rtt109
Histone H3 Acetylation
Rtt109 acetylates multiple lysine residues on histone H3, with the primary targets being K9,

K27, and K56.[1][9] In Saccharomyces cerevisiae, Rtt109 and Gcn5 are the two main histone

acetyltransferases responsible for H3K9 acetylation.[7] The acetylation of these specific

residues has distinct functional consequences.

Regulation by Histone Chaperones: Asf1 and Vps75
A hallmark of Rtt109 is its strict dependence on the histone chaperones Asf1 and Vps75 for its

catalytic activity.[1][4][5] These chaperones not only enhance Rtt109's enzymatic activity by

approximately 100-fold but also dictate its substrate specificity.[14]
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Rtt109-Asf1: The interaction with Asf1 directs Rtt109 to acetylate H3K56.[1][2][3] This

modification is critical for the DNA damage response and genome stability.[2][3]

Rtt109-Vps75: In complex with Vps75, Rtt109 primarily acetylates H3K9 and H3K27.[1][7]

Vps75 also plays a role in stabilizing the Rtt109 protein.[7]

Role in DNA Replication and Repair
Acetylation of H3K56 by Rtt109-Asf1 is tightly linked to the S-phase of the cell cycle and is

crucial for the response to replication stress.[2][6][11] Cells lacking Rtt109 or Asf1, and

consequently H3K56ac, are hypersensitive to DNA damaging agents that cause replication fork

stalling, such as hydroxyurea (HU) and methyl methanesulfonate (MMS).[2][11] This

acetylation mark is thought to facilitate the repair of DNA lesions that arise during replication.[2]

[3]

Maintenance of Genome Stability
The importance of Rtt109 in maintaining genome stability is underscored by the phenotypes of

rtt109Δ mutant cells. These cells exhibit a significant increase in the rate of gross chromosomal

rearrangements (GCRs) and show a hyper-recombination phenotype.[12] Furthermore, the

absence of Rtt109 leads to an increased frequency of contractions in CAG/CTG trinucleotide

repeats, highlighting its role in preventing repeat instability.[13]

R-Loop Homeostasis
Recent studies have implicated Rtt109 in the regulation of R-loop homeostasis.[14][15] R-loops

are three-stranded nucleic acid structures composed of a DNA-RNA hybrid and a displaced

single-stranded DNA. Rtt109 helps prevent the accumulation of these structures, which can

otherwise lead to replication stress and DNA damage.[14][15] It achieves this through the

acetylation of H3K14 and H3K23, which prevents DNA-RNA hybridization, and by promoting

the repair of R-loop-induced DNA breaks via acetylation of H3K14 and H3K56.[15][16]

Quantitative Analysis of Rtt109 Function
Enzyme Kinetics
The catalytic activity of Rtt109 is dramatically stimulated by its chaperone partners. The histone

chaperone Vps75 can activate Rtt109 by over 250-fold through an increase in the rate of acetyl
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transfer.[17]

Rtt109
Complex

Substrate kcat (s⁻¹) Km (µM)
kcat/Km
(M⁻¹s⁻¹)

Reference(s
)

Rtt109-Vps75 Acetyl-CoA - 0.3 ± 0.1
3.9 ± 0.5 x

10⁵
[15]

Rtt109-Vps75 H3 peptide 0.11 ± 0.01 112 ± 11
9.8 ± 0.9 x

10²
[15]

Rtt109-Vps75 H3-H4 0.41 ± 0.02 1.4 ± 0.4 - [4][17]

Rtt109

(unactivated)
H3

2.3 ± 0.7 x

10⁻³
- - [17]

Binding Affinities
The interactions between Rtt109, its chaperones, and histone substrates have been

characterized by measuring their binding affinities (Kd).

Interacting
Proteins

Kd Method Reference(s)

Rtt109-Vps75 13 ± 3 nM Kinetic Analysis [4]

Rtt109-Vps75 +

Acetyl-CoA
1.4 ± 0.3 µM

Isothermal Titration

Calorimetry
[15]

Rtt109 + (H3-H4)₂ 150 nM Fluorescence [18]

Vps75 + (H3-H4)₂ Low nanomolar Fluorescence [18]

Asf1 + H3-H4 ~10 nM Not specified [19]

Rtt109 C-terminus +

Asf1
7.63 ± 1.31 µM

Microscale

Thermophoresis
[3]

Rtt109-Vps75 + Asf1 42.7 ± 1.27 µM
Microscale

Thermophoresis
[3]
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Impact on Genome Stability
Deletion of RTT109 has a quantifiable impact on genome stability in Saccharomyces

cerevisiae.

Strain
Genome Instability
Metric

Fold Increase vs.
Wild-Type

Reference(s)

rtt109Δ

Gross Chromosomal

Rearrangements

(GCRs)

~9-fold [12]

rtt109Δ
CAG-85 Repeat

Contractions
3.3-fold (36% vs 11%) [13]

asf1Δ
CAG-85 Repeat

Contractions
~2-fold [13]

Signaling and Regulatory Pathways
Rtt109-Asf1 Pathway for H3K56 Acetylation
The Rtt109-Asf1 pathway is central to the cellular response to DNA damage and replication

stress. Asf1 presents the H3-H4 dimer to Rtt109, enabling the specific acetylation of H3K56.

This modification is then recognized by downstream factors involved in chromatin assembly

and DNA repair.
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Rtt109-Asf1 Signaling Pathway

Inputs

Core Complex

Outputs

DNA Damage

Rtt109-Asf1 Complex
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Asf1Rtt109
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Click to download full resolution via product page

Rtt109-Asf1 signaling pathway.

Rtt109-Vps75 Pathway for H3K9/K27 Acetylation
The Rtt109-Vps75 complex contributes to the acetylation of the N-terminal tail of histone H3.

This pathway is involved in processes that are still being fully elucidated but are distinct from

the primary DNA damage response role of the Asf1-mediated pathway.
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Rtt109-Vps75 Signaling Pathway
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In Vitro HAT Assay Workflow

Preparation

Reaction

Detection

Prepare Recombinant Proteins
(Rtt109, Chaperone, Histones)

Assemble Reaction Mix
(Enzyme, Chaperone, Histones, Buffer)

Prepare Reaction Buffer

Initiate with [¹⁴C]acetyl-CoA

Incubate at 30°C

Spot Reaction onto P81 Filter Paper

Wash Filter to Remove
Unincorporated [¹⁴C]acetyl-CoA

Measure Radioactivity
(Scintillation Counting)
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Chromatin Immunoprecipitation (ChIP) Workflow

Cell Preparation & Crosslinking

Chromatin Processing

Immunoprecipitation

Analysis

Grow Yeast Culture

Crosslink with Formaldehyde

Cell Lysis & Nuclei Isolation

Shear Chromatin
(Sonication or Nuclease Digestion)

Incubate with Specific Antibody
(e.g., anti-H3K56ac)

Capture with Protein A/G Beads

Wash Beads

Elute Chromatin &
Reverse Crosslinks

Purify DNA

Analyze DNA by qPCR or Sequencing

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b1663373?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663373?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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